2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile
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Overview
Description
2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile is a complex organic compound with a unique structure that includes a phenyl group, a nitrile group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile typically involves the reaction of 1-phenylprop-2-yn-1-ol with isoindoline-1,3-dione in the presence of silver carbonate (Ag₂CO₃) and octahydropyrimido[1,2-α]azepine as catalysts. The reaction is carried out in toluene at a temperature of 363 K for 12 hours. After the reaction, the mixture is extracted with ethyl acetate, dried, and purified through column chromatography and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the phenyl and alkyne groups.
Reduction: Amines and other reduced forms of the nitrile group.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This can lead to changes in metabolic pathways or cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-(3-Oxo-3-phenylpropyl)isoindoline-1,3-dione: Shares a similar core structure but lacks the nitrile and alkyne groups.
N-(3-Phenylpropyl)acetamide: Similar in having a phenylpropyl group but differs in functional groups.
Uniqueness
The presence of the nitrile and alkyne groups, in particular, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-[(3-oxo-3-phenylpropyl)-prop-2-ynylamino]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-10-16(12-9-15)11-8-14(17)13-6-4-3-5-7-13/h1,3-7H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXHDAGTSYJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCC(=O)C1=CC=CC=C1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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